β-D-Fructopyranose 1-Sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

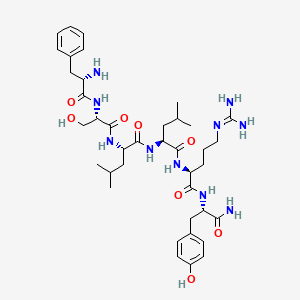

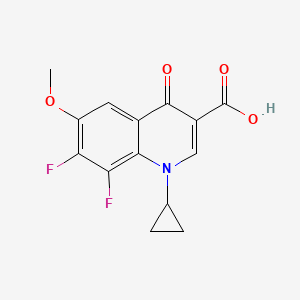

β-D-Fructopyranose 1-Sulfamate, also known as Topiramate, is a sulfamate-substituted monosaccharide derived from fructose . It is classified as a small molecule and is used for proteomics research .

Synthesis Analysis

Topiramate is classified as a sulfamate-substituted monosaccharide derived from fructose . It was discovered by chance when attempts were made to formulate a novel antidiabetic drug .Molecular Structure Analysis

The molecular formula of β-D-Fructopyranose 1-Sulfamate is C6H13NO8S. It is structurally distinct from all anticonvulsants .Chemical Reactions Analysis

Topiramate has been analyzed by FTIR–UATR spectroscopy, UV–Vis spectroscopy, and thermogravimetry to evaluate the thermal behavior and possible interactions between compounds .Physical And Chemical Properties Analysis

The average molecular weight of β-D-Fructopyranose 1-Sulfamate is 259.23 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Antiepileptic/Antimigraine Drug

β-D-Fructopyranose 1-Sulfamate is a key component in the antiepileptic/antimigraine drug, topiramate . The metabolism and excretion of topiramate have been investigated in animals and humans . Radiolabeled topiramate was orally administered to mice, rats, rabbits, dogs, and humans, and a total of 12 metabolites were isolated and identified .

Proteomics Research

β-D-Fructopyranose 1-Sulfamate (CAS 106881-42-9) is used in proteomics research . It is a biochemical with the molecular formula C6H13NO8S and a molecular weight of 259.23 .

Ion Chromatographic Method

An ion chromatographic method with a conductivity detector has been described to determine sulfate and sulfamate in topiramate drug substances . This method uses a hydroxide-selective and strong anion exchange column .

Mécanisme D'action

Target of Action

The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.

Pharmacokinetics

It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of β-D-Fructopyranose 1-Sulfamate can be achieved through the sulfamation of β-D-Fructopyranose with sulfamic acid.", "Starting Materials": [ "β-D-Fructopyranose", "Sulfamic acid", "Methanol", "Water" ], "Reaction": [ "Dissolve β-D-Fructopyranose in methanol", "Add sulfamic acid to the solution and stir for several hours at room temperature", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry under vacuum", "The resulting product is β-D-Fructopyranose 1-Sulfamate" ] } | |

Numéro CAS |

106881-42-9 |

Nom du produit |

β-D-Fructopyranose 1-Sulfamate |

Formule moléculaire |

C6H13NO8S |

Poids moléculaire |

259.229 |

Nom IUPAC |

[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |

Clé InChI |

BGTCZSJLWAMWRH-ARQDHWQXSA-N |

SMILES |

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)